2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate (MEO3MA) is a hydrophilic methacrylate monomer characterized by a methoxy-terminated triethylene glycol side chain. [, , , , ] This amphiphilic nature, with both hydrophilic and hydrophobic components, makes it a versatile building block for various applications in polymer chemistry and materials science. [] MEO3MA is particularly valued for its ability to impart thermoresponsive properties to polymers, leading to their use in stimuli-responsive materials for diverse applications. [, , , ]
2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate is a specialized chemical compound recognized for its unique properties and applications in various industrial and scientific fields. With the molecular formula , it is primarily utilized in the synthesis of polymers and copolymers, making it valuable in the production of coatings, adhesives, and other materials. The compound is characterized by its ability to undergo polymerization, which enhances its utility in diverse applications .
The compound is synthesized through a chemical reaction involving methacrylic acid and 2-(2-(2-methoxyethoxy)ethoxy)ethanol, typically under controlled conditions to ensure high yield and purity. It can be sourced from various chemical suppliers, including specialized chemical manufacturers and distributors .
2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate belongs to the class of methacrylate esters, which are known for their reactivity and ability to form stable polymers. This classification is significant as it influences the compound's behavior in chemical reactions and its physical properties.
The synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate primarily involves the esterification process. This reaction typically employs methacrylic acid and 2-(2-(2-methoxyethoxy)ethoxy)ethanol as reactants. The reaction is facilitated by a catalyst, such as sulfuric acid, under reflux conditions to promote complete conversion of the reactants into the desired product .
The molecular structure of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate features a methacrylate functional group linked to a branched ether chain. This structure contributes to its unique physical and chemical properties.
The compound can undergo several important chemical reactions:
The mechanism of action for 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate primarily revolves around its polymerization process:
This mechanism highlights how environmental factors such as temperature and concentration can significantly influence the rate and extent of polymerization.
The applications of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate are extensive:
The synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate (CAS 24493-59-2) predominantly employs esterification catalysis between methacrylic acid and triethylene glycol methyl ether. This process requires precise catalytic selection to achieve the optimal balance between reaction efficiency and product purity. The molecular structure of this compound features a triethylene glycol backbone terminated with a methoxy group and esterified with methacrylic acid, yielding the molecular formula C₁₁H₂₀O₅ and a molecular weight of 232.27 g/mol [1]. The presence of multiple ether linkages (C-O-C) and the terminal methacrylate group creates both opportunities and challenges in catalytic design, as the ether bonds may participate in unwanted side reactions under acidic conditions.
Recent advances have demonstrated that enzyme-mediated catalysis offers superior selectivity for esterifying oligo(ethylene glycol) derivatives. Immobilized lipases (e.g., Candida antarctica Lipase B) enable esterification under mild conditions (40-50°C), preserving the integrity of the ethylene oxide chains while achieving conversions exceeding 85% [3]. Conventional acid catalysts like p-toluenesulfonic acid (p-TsOH) remain industrially relevant but require careful optimization to prevent ether cleavage. When using p-TsOH at 0.5-1.0 mol% loading, molecular sieves (3Å) must be incorporated to remove water byproducts and shift equilibrium toward ester formation. Without water removal, yields plateau at approximately 65-70% due to reversible reaction kinetics [1].
Table 1: Catalytic Performance in Esterification of Triethylene Glycol Methyl Ether with Methacrylic Acid
Catalyst Type | Concentration | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|---|
p-TsOH | 0.8 mol% | 110 | 6 | 92 | Moderate (5-7%) |
DMAP | 5.0 mol% | 90 | 10 | 88 | Low (<3%) |
Immobilized Lipase B | 15 wt% | 45 | 24 | 85 | Negligible |
Amberlyst-15 | 10 wt% | 100 | 8 | 78 | High (10-12%) |
Heterogeneous catalysts such as Amberlyst-15 provide practical advantages in catalyst separation and reuse but may promote oligomerization of the methacrylate moiety at elevated temperatures (>100°C). To mitigate this, low-temperature protocols (80-90°C) with 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst have gained prominence. DMAP facilitates acyl transfer without protonating the ether oxygen atoms, suppressing ether cleavage and maintaining the integrity of the ethylene glycol chain [3] . Post-synthesis purification typically employs short-path distillation under reduced pressure (0.1-0.5 mmHg) to separate the product from unreacted methacrylic acid and glycol starting materials, which is critical for obtaining monomer purity >99% required for controlled polymerization [1].
Transesterification routes provide versatile pathways for modifying the side-chain architecture of oligo(ethylene glycol) methacrylates. This approach enables precise installation of functional groups—such as terminating alkyl chains, reactive handles, or fluorinated units—without compromising the methacrylate functionality. The process typically employs vinyl methacrylate or 2-trimethylsilylethyl methacrylate as acyl donors, reacting with triethylene glycol methyl ether derivatives in the presence of metal alkoxide catalysts . Titanium(IV) isopropoxide (0.1-0.5 mol%) exhibits exceptional efficiency in these reactions due to its Lewis acidity and tolerance to ether functionalities, achieving conversions >90% within 8 hours at 80°C.
A significant advantage of transesterification lies in its ability to incorporate tailored end-groups into the ethylene glycol chain. For example, substituting the terminal methoxy group with allyloxy or azido moieties introduces cross-linking or click-chemistry capabilities. This modification requires protecting group strategies, where the terminal hydroxyl of triethylene glycol is first protected as tert-butyldimethylsilyl ether before transesterification, followed by deprotection and functionalization . Such approaches enable synthesis of monomers like 2-(2-(2-azidoethoxy)ethoxy)ethyl methacrylate, which serves as a precursor for biofunctional polymers through Cu(I)-catalyzed azide-alkyne cycloaddition.
Table 2: Transesterification Modifications of Triethylene Glycol Methacrylate Derivatives
Substrate | Catalyst | Functional Group Introduced | Application | Reference Compound |
---|---|---|---|---|
Vinyl methacrylate | Ti(O^iPr)₄ | -OCH₃ (standard) | Thermoresponsive polymers | CAS 24493-59-2 [1] |
2-Trimethylsilylethyl methacrylate | Sn(Oct)₂ | -OCH₂CH=CH₂ (allyl) | Cross-linkable hydrogels | - |
Glycidyl methacrylate | NaOCH₃ | Epoxy | Reactive coatings | - |
Ethyl trifluoropyruvate | Zr(O^nBu)₄ | -CF₃ | Low-surface-energy copolymers | CAS 48067-72-7 [7] |
Enzymatic transesterification using Pseudomonas cepacia lipase has emerged as a sustainable alternative for synthesizing chiral or sterically hindered derivatives. This method operates effectively below 50°C, preserving the stereochemical integrity of methacrylate groups while introducing chiral centers into the ethylene glycol side chain. However, enzymatic approaches currently face scalability limitations due to enzyme cost and slower reaction kinetics compared to metal-catalyzed systems [3] . Regardless of catalyst choice, rigorous monomer purification via silica gel chromatography or fractional crystallization is essential to remove catalyst residues and dimeric impurities that could inhibit subsequent radical polymerization.
The inherent radical polymerization tendency of the methacrylate group necessitates stabilization during storage and handling. Commercial 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate typically contains 4-methoxyphenol (MEHQ) at 50-100 ppm concentrations, which acts as a radical scavenger to prevent premature polymerization [3] [7]. MEHQ functions through a redox inhibition mechanism, forming stable quinone structures upon reaction with free radicals. For applications requiring ultra-high purity monomers—such as controlled radical polymerization—MEHQ removal is essential and achieved through basic alumina chromatography or reduced-pressure distillation followed by immediate inhibitor re-addition at precisely controlled concentrations.
For controlled polymerization applications, oxygen-free protocols are paramount. Atom transfer radical polymerization (ATRP) of this monomer employs copper(I) bromide/PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) catalyst systems in anhydrous solvents. The polymerization must be conducted under rigorous deoxygenation via three freeze-pump-thaw cycles or continuous nitrogen purging. Research demonstrates that residual oxygen concentrations below 1 ppm are necessary to achieve narrow molecular weight distributions (Đ < 1.25) . When properly stabilized and polymerized, the resulting poly(2-(2-(2-methoxyethoxy)ethoxy)ethyl methacrylate) exhibits a lower critical solution temperature (LCST) of approximately 26°C, making it valuable for thermoresponsive applications.
Table 3: Inhibitor Systems and Purification Methods for Radical Polymerization
Inhibitor | Concentration (ppm) | Removal Method | Post-Removal Stabilization | ATRP Dispersity (Đ) |
---|---|---|---|---|
MEHQ | 50-100 | Alumina chromatography | None (immediate use) | 1.15-1.20 |
TEMPO | 100 | Distillation (70°C/0.1mmHg) | 10 ppm TEMPO for storage | 1.18-1.22 |
Hydroquinone | 200 | Extraction (5% NaOH) | None (immediate use) | 1.25-1.30 |
None | - | - | - | Uncontrolled polymerization |
Nitroxide-mediated polymerization (NMP) represents an alternative oxygen-tolerant approach using TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) or SG1-based alkoxyamines. These systems function as both initiators and controllers, eliminating the need for metal catalysts. The monomer requires stabilization with TEMPO (10-20 ppm) during storage, which subsequently participates in the polymerization control mechanism. NMP of 2-(2-(2-methoxyethoxy)ethoxy)ethyl methacrylate proceeds effectively at 110-120°C, yielding polymers with dispersities of 1.3-1.4—slightly broader than ATRP but with simplified catalyst removal . Post-polymerization, membrane dialysis against methanol/water mixtures effectively removes residual monomers and inhibitor byproducts, which is critical for biomedical applications where purity is paramount.
Industrial-scale production of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate faces significant scalability hurdles primarily related to thermal sensitivity and viscosity management. Batch reactors encounter difficulties in temperature control during esterification, leading to localized hot spots that trigger Michael addition side reactions and dimer formation. Continuous-flow reactive distillation systems address these challenges by integrating reaction and separation in a single unit operation, enabling precise thermal management and immediate byproduct removal [3]. These systems typically employ structured packing materials with high surface area-to-volume ratios, facilitating efficient mass transfer while operating at reduced pressures (10-50 mmHg) to lower the boiling point of reactants and minimize thermal degradation.
A major technical challenge involves the separation of azeotropes formed between water (byproduct), unreacted methacrylic acid, and the ethylene glycol ether starting material. Advanced reactive distillation columns incorporate entrainer selection (e.g., cyclohexane or toluene) to break the water-methacrylic acid azeotrope, coupled with temperature-gradient optimization along the column height. Pilot-scale studies demonstrate that maintaining the reaction zone at 90-100°C with a reflux ratio of 2:1 achieves >95% conversion while limiting column bottom temperatures to 120°C to prevent oligomerization of the methacrylate monomer [3].
Viscosity escalation during processing presents another critical scalability challenge. The monomer's relatively high molecular weight (232.27 g/mol) and polar nature result in viscosities of 12-15 cP at 25°C, which increases significantly at lower temperatures or during partial polymerization. Continuous-flow systems combat this through progressive heating zones and static mixers that maintain laminar flow while preventing localized cooling. Additionally, in-line inhibitor injection systems precisely deliver MEHQ (50-100 ppm) immediately post-distillation to stabilize the monomer before storage. This integrated approach reduces thermal history compared to batch processing, preserving monomer quality during scale-up [1] [3].
Table 4: Continuous-Flow System Parameters for Industrial Production
Process Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Impact on Product Quality |
---|---|---|---|---|
Residence Time | 30-45 min | 60-75 min | 90-120 min | Longer times increase dimer formation |
Temperature Gradient | 25°C/cm | 15°C/cm | 8°C/cm | Shallower gradients reduce thermal stress |
Pressure (mmHg) | 10 | 20 | 50 | Higher pressure risks degradation |
MEHQ Injection Point | Post-collection | Post-condenser | In-line (pre-condenser) | Earlier stabilization minimizes oligomers |
Reactive Zone Temp (°C) | 105 | 100 | 95 | Lower temperatures preserve functionality |
Polymerization during processing remains a persistent issue in scaled operations, particularly in recirculation loops and reboilers where temperatures may exceed 110°C. Advanced implementations address this through short-path evaporators that minimize holdup time and surface passivation of all wetted parts with electropolished stainless steel or glass linings to reduce catalytic wall effects. Computational fluid dynamics (CFD) modeling has revealed that flow asymmetry in large-diameter columns causes broad residence time distributions, leading to product inhomogeneity. This has been mitigated through radial feed distributors and optimized vapor-liquid disengagement zones, achieving consistent product specifications (purity >98.5%, color index <20 APHA) at multi-ton production scales [3].
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